molecular formula C6H8N2O3 B8539962 (1-Methyl-4-nitro-1H-pyrrol-2-yl)methanol

(1-Methyl-4-nitro-1H-pyrrol-2-yl)methanol

Cat. No. B8539962
M. Wt: 156.14 g/mol
InChI Key: HOPIGGGKCCFPJP-UHFFFAOYSA-N
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Patent
US08012967B2

Procedure details

1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde (0.400 g, 2.08 mmol; see step (i) above) was placed in 50 mL of anhydrous ethanol under N2. NaBH4 (0.040 g, 1.04 mmol) was added in small portions over 5 min and the solution allowed to stir for 20 min. Water (10 mL) was added slowly to quench the reaction. The organics were then extracted with ethyl acetate (2×20 mL) and the resultant organic fractions dried (MgSO4), filtered and the solvent removed under reduced pressure to yield the sub-title compound as a light brown solid (0.318 g, 98%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.04 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-:9])=[O:8])[CH:4]=[C:3]1[CH:10]=[O:11].[BH4-].[Na+].O>C(O)C>[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-:9])=[O:8])[CH:4]=[C:3]1[CH2:10][OH:11] |f:1.2|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
CN1C(=CC(=C1)[N+](=O)[O-])C=O
Step Two
Name
Quantity
0.04 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The organics were then extracted with ethyl acetate (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resultant organic fractions dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN1C(=CC(=C1)[N+](=O)[O-])CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.318 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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